molecular formula C32H23N3O4S B2996241 (2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 476673-15-1

(2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2996241
CAS No.: 476673-15-1
M. Wt: 545.61
InChI Key: PLLIVQAXCYZIEI-JVWAILMASA-N
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Description

(2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a bis(benzyloxy)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Nitration of the Phenyl Ring:

    Formation of the Bis(benzyloxy)phenyl Moiety: This involves the protection of phenolic hydroxyl groups with benzyl groups using benzyl chloride and a base such as sodium hydroxide.

    Coupling Reactions: The final step involves coupling the thiazole ring with the bis(benzyloxy)phenyl moiety and the nitrophenyl group through a Knoevenagel condensation reaction, which typically requires a base such as piperidine and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its specific substitution pattern and the presence of both nitrophenyl and bis(benzyloxy)phenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N3O4S/c33-19-27(32-34-29(22-40-32)26-12-7-13-28(18-26)35(36)37)16-25-14-15-30(38-20-23-8-3-1-4-9-23)31(17-25)39-21-24-10-5-2-6-11-24/h1-18,22H,20-21H2/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLIVQAXCYZIEI-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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